![molecular formula C14H19FN2O4 B6302737 t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate CAS No. 2197064-31-4](/img/structure/B6302737.png)
t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate, also known as t-Butyl N-fluoro-4-methoxybenzylcarbamate, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
科学的研究の応用
T-Butyl N-fluoro-4-methoxybenzylcarbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on the body.
作用機序
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to interact with various biological targets
Mode of Action
Carbamates are known to form carbamate anions in water solutions, which slowly equilibrate with the ammonium cation and the carbonate or bicarbonate anions . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Carbamates are known to be involved in various biological processes, such as the capture of co2 by plants
Pharmacokinetics
The properties of carbamates, in general, are well-studied
Result of Action
Carbamates are known to have various effects, such as stabilizing proteins and facilitating the release of remaining oxygen molecules bound to the protein
Action Environment
Factors such as ph and temperature are known to influence the action of carbamates
実験室実験の利点と制限
The use of t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate N-fluoro-4-methoxybenzylcarbamate in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and can be used in a variety of solvents. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that it can be toxic if ingested, and should be handled with care.
将来の方向性
The potential future applications of t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate N-fluoro-4-methoxybenzylcarbamate are numerous. It could be used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body. It could also be used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. Additionally, it could be used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on the body.
合成法
The synthesis method for t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate N-fluoro-4-methoxybenzylcarbamate involves the reaction of 4-methoxybenzyl bromide and t-butyl isocyanate in the presence of a base such as potassium carbonate. This reaction produces this compound N-fluoro-4-methoxybenzylcarbamate as the major product. This reaction can be carried out in a variety of solvents such as dichloromethane or acetonitrile.
生化学分析
Biochemical Properties
tert-Butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, leading to an accumulation of neurotransmitters and subsequent physiological effects.
Cellular Effects
The effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in immune response and antioxidant defense . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This mechanism of action is crucial for its potential therapeutic applications, as it can modulate biochemical pathways involved in disease processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and improved metabolic regulation . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
tert-Butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the biosynthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
tert-butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-hydroxyiminoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(18)16-8-11(17-19)9-5-6-12(20-4)10(15)7-9/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLRAZQAQPWUMF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
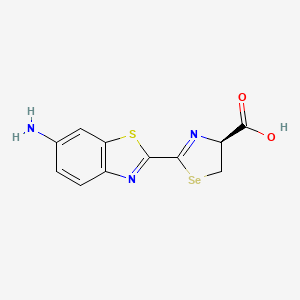
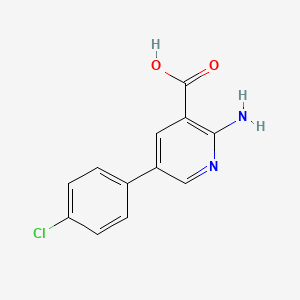
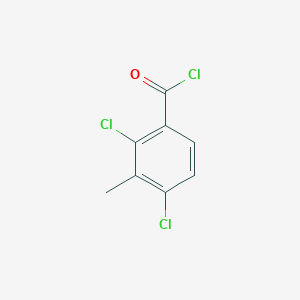
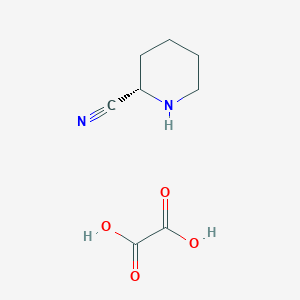
![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)
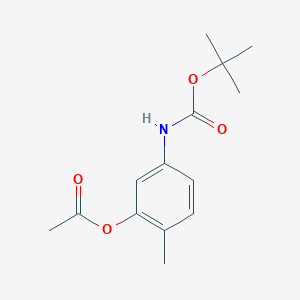
![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B6302752.png)

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)